molecular formula C13H18N6O6 B14763370 Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-

Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-

Cat. No.: B14763370
M. Wt: 354.32 g/mol
InChI Key: XCBBSCIDZZKOBD-JJNLEZRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This modification involves the addition of a 2-(methylamino)-2-oxoethyl group at the 2'-oxygen of the ribose sugar, which improves binding affinity to complementary RNA while maintaining nuclease resistance .

Properties

Molecular Formula

C13H18N6O6

Molecular Weight

354.32 g/mol

IUPAC Name

2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-N-methylacetamide

InChI

InChI=1S/C13H18N6O6/c1-15-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(19)17-13(14)18-11(7)23/h4-5,8-9,12,20,22H,2-3H2,1H3,(H,15,21)(H3,14,17,18,23)/t5-,8-,9-,12-/m1/s1

InChI Key

XCBBSCIDZZKOBD-JJNLEZRASA-N

Isomeric SMILES

CNC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

CNC(=O)COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- typically involves the modification of the ribose moiety of guanosineCommon reagents used in this synthesis include methylamine and various protecting groups to ensure selective modification .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput techniques. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective modification .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted analogs. These derivatives can have different biological activities and properties .

Scientific Research Applications

Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of modified nucleic acids and oligonucleotides.

    Biology: Employed in the study of RNA structure and function, as well as in the development of RNA-based therapeutics.

    Medicine: Investigated for its potential in antisense therapeutics, where it can modulate gene expression by targeting specific RNA sequences.

    Industry: Utilized in the production of synthetic RNA molecules for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- involves its incorporation into RNA molecules, where it enhances their stability and specificity. This modification can affect RNA-processing reactions such as mRNA degradation, pre-mRNA splicing, and translation. The compound interacts with various molecular targets, including RNA-binding proteins and enzymes involved in RNA metabolism .

Comparison with Similar Compounds

2'-O-Methoxyethyl (2'-O-MOE) Modifications

  • RNA Affinity : Both 2'-O-NMA and 2'-O-MOE enhance RNA duplex stability by increasing Watson-Crick base-pairing strength. Thermodynamic studies indicate similar melting temperatures ($T_m$) for ASOs with these modifications .
  • Efficacy: In vivo studies targeting PTEN mRNA show comparable mRNA knockdown efficacy (70–80% reduction) for 2'-O-NMA and 2'-O-MOE ASOs at equivalent doses .
  • Toxicity: 2'-O-NMA ASOs exhibit lower hepatotoxicity. For example, AST/ALT levels in 2'-O-NMA-treated mice remain within normal ranges, whereas 2'-O-MOE ASOs cause transient elevations .
  • Metabolic Stability : Both modifications resist nuclease degradation, but 2'-O-NMA may offer improved pharmacokinetics due to reduced protein binding and renal clearance .

2'-O-Methyl (2'-O-Me) Modifications

  • RNA Affinity : 2'-O-Me modifications provide moderate RNA affinity improvements, with lower $T_m$ values compared to 2'-O-NMA and 2'-O-MOE .
  • Efficacy : While effective in siRNA contexts, 2'-O-Me ASOs show reduced potency in vivo (50–60% mRNA reduction) compared to 2'-O-NMA .

Stereochemical Considerations

The stereochemistry of 2'-O-NMA derivatives significantly impacts activity. For example, in siRNA conjugates, the 5’-(E)-VPu isomer modified with 2'-O-NMA demonstrates 2-fold higher silencing efficacy compared to the 5’-(Z)-VPu isomer, highlighting the importance of structural optimization .

Structural and Functional Comparison Table

Property 2'-O-NMA Guanosine 2'-O-MOE 2'-O-Me
Modification Group 2-(Methylamino)-2-oxoethyl Methoxyethyl Methyl
RNA Affinity ($T_m$) High (~70°C) High (~70°C) Moderate (~65°C)
In Vivo Efficacy 70–80% mRNA knockdown 70–80% mRNA knockdown 50–60% mRNA knockdown
Toxicity Profile Low hepatotoxicity Moderate hepatotoxicity Potential immune effects
Metabolic Stability High High Moderate

Therapeutic Advantages of 2'-O-NMA

  • Safety : The 2'-O-NMA group minimizes off-target organ toxicity, making it suitable for chronic therapies .
  • Versatility : Effective in both ASO and siRNA frameworks, as shown in studies targeting TTR and ApoB mRNA .
  • Synergy with Other Modifications : Combines well with phosphorothioate backbones and 5’-vinylphosphonate (5’-VP) modifications to enhance delivery and duration of action .

Limitations of Compounding Modifications

  • Synthetic Complexity : The 2'-O-NMA group requires multi-step synthesis, increasing production costs compared to 2'-O-Me .
  • Limited Clinical Data: While preclinical results are promising, clinical trials are needed to validate safety and efficacy in humans.

Biological Activity

Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- (commonly referred to as 2'-O-NMA), is a modified nucleoside that has garnered attention for its potential applications in therapeutic oligonucleotides. This compound is part of a broader family of 2'-O-modified ribonucleosides, which are known to enhance the stability and efficacy of antisense oligonucleotides (ASOs) and other nucleic acid-based therapeutics. This article delves into the biological activity of 2'-O-NMA, summarizing its synthesis, biological properties, and potential therapeutic applications.

Synthesis of 2'-O-NMA

The synthesis of 2'-O-NMA has been achieved through various chemical methodologies. One notable approach involves the use of the Oxa-Michael reaction, which allows for the efficient incorporation of the 2-(methylamino)-2-oxoethyl moiety into the guanosine structure. This modification not only enhances the compound's binding affinity to complementary RNA but also improves its overall stability in biological systems .

Binding Affinity and Stability

Research indicates that 2'-O-NMA-modified ASOs exhibit increased binding affinity to target RNA sequences compared to unmodified oligodeoxynucleotides. This enhanced affinity is attributed to the structural modifications that allow for better interaction with complementary RNA strands. In vitro studies have demonstrated that ASOs containing 2'-O-NMA can effectively reduce the expression of target mRNAs, such as PTEN, in a dose-dependent manner .

Toxicity Profile

In terms of safety, studies have shown that 2'-O-NMA does not induce significant toxicity in animal models. Parameters such as serum enzyme levels (AST and ALT), organ weights, and body weights remain within normal ranges following treatment with 2'-O-NMA-modified ASOs. This profile suggests that the compound is well-tolerated and could be a viable option for therapeutic applications .

Anticancer Properties

Additionally, 2'-O-NMA has been investigated for its potential anticancer properties. It has been reported to activate transcriptional pathways that can lead to apoptosis in cancer cells, indicating its role in cancer therapy . The ability to modulate gene expression through targeted RNA interference makes this compound particularly interesting for developing new cancer treatments.

Study on Antisense Oligonucleotides

A significant study focused on comparing the efficacy of 2'-O-NMA-modified ASOs with traditional modifications like 2'-O-methoxyethyl (MOE). The results showed that both modifications led to similar reductions in target mRNA levels; however, 2'-O-NMA provided comparable or improved stability against nucleolytic degradation in serum .

Comparison with Other Modifications

Another comparative analysis highlighted the advantages of 2'-O-NMA over other common modifications. For instance, while both 2'-O-MOE and 2'-O-NMA demonstrated effective splice-switching capabilities, 2'-O-NMA exhibited superior cellular uptake and distribution patterns in various cell lines .

Summary Table of Biological Activities

Property2'-O-NMAUnmodified Guanosine2'-O-MOE
Binding AffinityHighLowHigh
StabilityEnhancedLowEnhanced
ToxicityLowModerateLow
Anticancer ActivityYesNoYes

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-?

  • Methodological Answer : The compound can be synthesized via nucleoside modification strategies. A common approach involves introducing the 2-(methylamino)-2-oxoethyl group at the 2'-O position of guanosine using alkylation or acylation reactions. For example, coupling guanosine with a pre-activated 2-(methylamino)-2-oxoethyl derivative under anhydrous conditions in the presence of a catalyst like 1H-tetrazole. Purification is typically achieved via reversed-phase HPLC, with characterization by 1H^1H-NMR and mass spectrometry to confirm the substitution pattern .

Q. How is the molecular structure of this compound validated in research settings?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon backbones, particularly focusing on shifts in the 2'-O-modified ribose and the methylamino-oxoethyl group.
  • X-ray Crystallography : Resolves spatial arrangement and intramolecular interactions, such as hydrogen bonding between the methylamino group and adjacent carbonyl oxygen.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95%) .

Q. What biochemical interactions are associated with the 2-(methylamino)-2-oxoethyl modification in oligonucleotides?

  • Methodological Answer : This modification enhances oligonucleotide stability against nucleases and improves target binding affinity. For example, in antisense oligonucleotides, the 2'-O-[2-(methylamino)-2-oxoethyl] group increases duplex melting temperature (TmT_m) with complementary RNA by ~5°C compared to unmodified counterparts. Activity is assessed via in vitro luciferase reporter assays and in vivo pharmacokinetic studies in rodent models .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of 2'-O-modified guanosine derivatives?

  • Methodological Answer : Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve reagent solubility.
  • Catalyst Screening : Testing alternatives to 1H-tetrazole (e.g., DCC or EDC) to enhance coupling efficiency.
  • Temperature Control : Reactions performed at 50–60°C reduce side-product formation.
  • Protection/Deprotection Strategies : Temporary protection of guanosine’s exocyclic amines with tert-butyldimethylsilyl (TBS) groups prevents undesired alkylation .

Q. What mechanisms underlie the enhanced in vivo stability of antisense oligonucleotides with this modification?

  • Methodological Answer : The 2-(methylamino)-2-oxoethyl group reduces renal clearance and increases plasma half-life by:

  • Steric Hindrance : Shielding the phosphodiester backbone from serum nucleases.
  • Hydrophobic Interactions : Improved binding to plasma proteins (e.g., albumin) prolongs circulation time.
  • Tissue Penetration : Assessed via fluorescently tagged oligonucleotides in tissue homogenates, quantified by LC-MS/MS .

Q. How do tautomeric forms of the methylamino-oxoethyl group influence reactivity in aqueous environments?

  • Methodological Answer : The keto-enol tautomerism of the oxoethyl group impacts hydrogen-bonding capacity. Computational studies (DFT at B3LYP/6-31G* level) predict the keto form is dominant (95% population at pH 7.4). Experimental validation via pH-dependent 1H^1H-NMR in D2 _2O reveals shifts at δ 8.2–8.5 ppm corresponding to tautomeric equilibria. This affects interactions with RNA targets and must be controlled during drug design .

Contradictions and Considerations

  • Synthetic Challenges : reports hydrolysis of ester intermediates as a yield-limiting step, while emphasizes competing side reactions in aqueous conditions. Researchers must balance reaction pH and solvent polarity to mitigate these issues.
  • Biological Activity : While highlights enhanced in vivo stability, conflicting data from unmodified analogs ( ) suggest context-dependent efficacy, necessitating target-specific optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.